
Thiophen-3-amine oxalate
概要
説明
Thiophen-3-amine oxalate, also known by its IUPAC name thiophen-3-amine, oxalate salt, is a chemical compound with the molecular formula C4H5NS.C2H2O4 . It has a molecular weight of 187.18 . The compound is used for research and development purposes .
Synthesis Analysis
Thiophene derivatives can be synthesized through various methods such as the Gewald reaction, Paal-Knorr Thiophene Synthesis, and Fiesselmann synthesis . These methods involve condensation reactions between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which results in aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code 1S/C4H5NS.C2H2O4/c5-4-1-2-6-3-4;3-1(4)2(5)6/h1-3H,5H2;(H,3,4)(H,5,6)/p-2 .Chemical Reactions Analysis
Thiophene derivatives, including this compound, can undergo various chemical reactions. For instance, they can participate in phosphine-free direct C-H arylation of thiophenes at C2 . They can also undergo dehydration and sulfur cyclization of alkynols with elemental sulfur (S8) or EtOCS2K .Physical And Chemical Properties Analysis
This compound is a solid compound . It should be stored in a dark place and kept sealed in dry conditions at room temperature .科学的研究の応用
Chemical Reactions and Derivatives Synthesis
Thiophen-3-amine oxalate and its derivatives have been primarily studied for their role in various chemical reactions and the synthesis of different compounds. In one study, derivatives of thiophen-3-amine were involved in reactions leading to the formation of mixtures of corresponding 3-cyano-1,2-benzisothiazole and its 3-carbonamide (Shanta, Scrowston, & Twigg, 1967). Another study outlined the synthesis of 1, 3-disubstituted thiourea derivatives, highlighting the significance of thioureas in medicinal chemistry due to their diverse biological activities (Kumavat et al., 2013).
Advances in Polymerization Techniques
The derivatives of this compound have also found applications in the field of polymerization. One research introduced star-shaped tris(4-(thiophen-2-yl)phenyl)amine derivatives as photoinitiators for radical and cationic polymerizations under LED light, showcasing the potential of these compounds in enhancing polymerization efficiencies (Zhang et al., 2015).
Biological and Medicinal Research
Studies have also delved into the biological and medicinal implications of this compound derivatives. For instance, N-substituted 4-aryl-4-oxo-2-[(3-thiophen-2-yl)amino]but-2-enamides have been synthesized, and their antinociceptive activity was examined, indicating the potential therapeutic applications of these compounds (Shipilovskikh et al., 2020).
Photophysical and Electrochemical Applications
This compound derivatives have also shown promise in photophysical and electrochemical applications. One such study investigated the quenching of peroxyoxalate chemiluminescence by amine-substituted compounds, shedding light on the mechanistic roles of these compounds in chemiluminescence processes (Devasto & Grayeski, 1991).
作用機序
Target of Action
Thiophen-3-amine oxalate is a thiophene-based compound . The primary targets of thiophene-based compounds are often enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) . These enzymes play crucial roles in the inflammatory response, making them key targets for anti-inflammatory drugs .
Mode of Action
Thiophene-based compounds are known to interact with their targets (like cox and lox) and inhibit their activity . This inhibition can lead to a decrease in the production of inflammatory mediators, thereby reducing inflammation .
Biochemical Pathways
This compound likely affects the biochemical pathways involving COX and LOX enzymes . By inhibiting these enzymes, the compound can disrupt the synthesis of prostaglandins and leukotrienes, which are key players in the inflammatory response . The downstream effects of this disruption can include a reduction in inflammation and pain .
Result of Action
The molecular and cellular effects of this compound’s action would likely involve a reduction in the levels of inflammatory mediators due to the inhibition of COX and LOX enzymes . This could result in decreased inflammation and pain .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, the presence of other molecules could affect the compound’s ability to bind to its targets. Additionally, factors such as pH and temperature could impact the compound’s stability and activity .
Safety and Hazards
生化学分析
Biochemical Properties
Thiophen-3-amine oxalate plays a significant role in biochemical reactions, particularly in the synthesis of thiophene derivatives. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound is involved in the condensation reactions such as the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can induce mitochondrial dysfunction, leading to the accumulation of superoxide and enhancing the release of chemokine (C-C motif) ligand 5 (CCL5) . This can result in pro-inflammatory responses and alterations in cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can inhibit enzymes involved in oxidative stress responses, leading to the accumulation of reactive oxygen species (ROS) and subsequent cellular damage . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular processes such as apoptosis and proliferation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its efficacy and potential toxic effects . Long-term exposure to this compound can result in chronic cellular damage and alterations in cellular homeostasis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects, while at high doses, it can cause toxic or adverse effects. For instance, high doses of this compound can lead to oxidative stress, inflammation, and tissue damage . It is essential to determine the optimal dosage range to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to oxalate metabolism. It interacts with enzymes such as alanine-glyoxylate aminotransferase (AGXT), which plays a role in the detoxification of oxalate . Dysregulation of oxalate metabolism can lead to the accumulation of oxalate and subsequent cellular damage. This compound can also affect metabolic flux and metabolite levels, influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cellular membranes via active transport mechanisms and can accumulate in specific tissues . The distribution of this compound within the body can influence its efficacy and potential side effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and cellular metabolism.
特性
IUPAC Name |
oxalic acid;thiophen-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NS.C2H2O4/c5-4-1-2-6-3-4;3-1(4)2(5)6/h1-3H,5H2;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBLAYFVCUPTTOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1N.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
478149-05-2 | |
| Record name | Thiophen-3-amine oxalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Chloro-2-[2-(4-morpholinyl)ethoxy]phenylamine](/img/structure/B1370670.png)
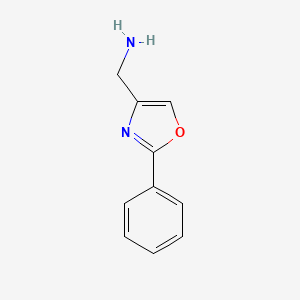

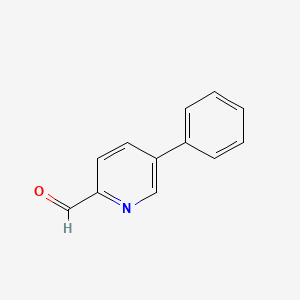
![5-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1370687.png)
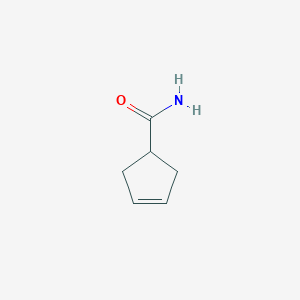
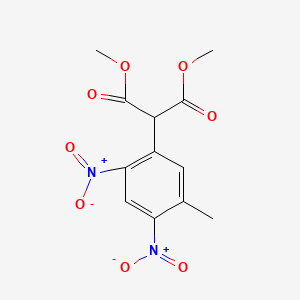
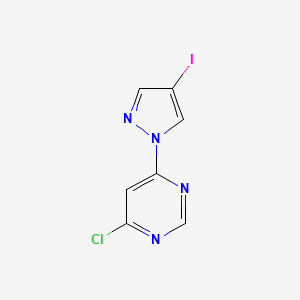

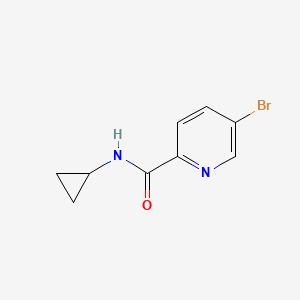
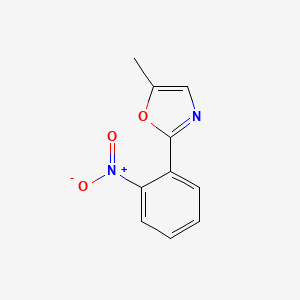


![N-[(furan-2-yl)methyl]-2-(4-hydroxypiperidin-1-yl)acetamide](/img/structure/B1370702.png)